molecular formula C6H10O6 B8528097 D-xylo-Hexos-5-ulose

D-xylo-Hexos-5-ulose

Cat. No.: B8528097
M. Wt: 178.14 g/mol
InChI Key: ZAVYLQGLQYIKKF-OTWZMJIISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

D-xylo-Hexos-5-ulose can be synthesized through the oxidation of D-glucose. One common method involves the use of Gluconobacter species, which oxidize D-glucose to produce 5-keto-D-glucose. The process typically involves the use of membrane-bound dehydrogenases that facilitate the oxidation reaction .

Industrial Production Methods

In industrial settings, the production of 5-keto-D-glucose often involves fermentation processes using genetically modified strains of Gluconobacter oxydans. These strains are engineered to enhance the yield and efficiency of the production process. The fermentation is carried out in bioreactors under controlled conditions to optimize the production of 5-keto-D-glucose .

Chemical Reactions Analysis

Types of Reactions

D-xylo-Hexos-5-ulose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-xylo-Hexos-5-ulose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-keto-D-glucose involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for dehydrogenases, which catalyze its oxidation to produce other keto acids. These reactions are crucial in the biosynthesis of important compounds such as vitamin C. The molecular targets include membrane-bound dehydrogenases and other enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

    5-Keto-D-fructose: Another keto sugar with similar properties and applications.

    2-Keto-D-gluconic acid: A related compound that is also produced through the oxidation of D-glucose.

    D-gluconic acid: The reduced form of 5-keto-D-glucose.

Uniqueness

Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial settings .

Properties

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3,5-6,8-9,11-12H,2H2/t3-,5+,6+/m0/s1

InChI Key

ZAVYLQGLQYIKKF-OTWZMJIISA-N

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(=O)C(C(C(C=O)O)O)O)O

Origin of Product

United States

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